molecular formula C11H15ClO B8029899 1-[(Tert-butoxy)methyl]-4-chlorobenzene

1-[(Tert-butoxy)methyl]-4-chlorobenzene

Cat. No.: B8029899
M. Wt: 198.69 g/mol
InChI Key: GUGDVZNGVZOFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Notice on Compound Information: The following description is based on a structurally similar compound and serves as a template. Specific properties and applications for 1-[(Tert-butoxy)methyl]-4-chlorobenzene should be confirmed with experimental data. This compound is a versatile chemical building block of interest in advanced organic synthesis and materials science. The compound features a chlorobenzene ring attached to a tert-butoxymethyl group, a structure that provides unique reactivity and stability for constructing complex molecules . Research Applications and Value: Pharmaceutical Intermediates: Serves as a key precursor in the synthesis of more complex chemical entities, particularly in medicinal chemistry research for the development of new therapeutic agents . Agrochemical Development: Used as an intermediate in the research and development of new pesticides and other crop protection products, contributing to the creation of solutions with specific activity profiles . Polymer and Monomer Synthesis: Acts as a monomer or intermediate in the production of specialized polymers and resins. The incorporation of this compound can impart materials with specific characteristics such as enhanced chemical stability or modified physical properties . Methodology Development: The distinct steric and electronic properties of the tert-butoxymethyl and chloro groups make this compound a valuable substrate for developing new catalytic reactions and synthetic methodologies in academic and industrial laboratories . Handling and Compliance: This product is strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct all experiments in accordance with relevant local safety and environmental regulations.

Properties

IUPAC Name

1-chloro-4-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDVZNGVZOFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Tert-butoxy)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butyl alcohol displaces the chloride ion from 4-chlorobenzyl chloride, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile to achieve optimal yields.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

1-[(Tert-butoxy)methyl]-4-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new functionalized derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, forming biaryl compounds under palladium-catalyzed conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as THF or acetonitrile, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Tert-butoxy)methyl]-4-chlorobenzene finds applications in various scientific research fields, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to undergo functionalization and derivatization.

    Medicine: It may be utilized in the development of drug candidates, particularly those requiring specific structural motifs for activity.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with tailored properties.

Mechanism of Action

The mechanism by which 1-[(Tert-butoxy)methyl]-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the tert-butoxy group can stabilize the transition state, facilitating the displacement of the chlorine atom. In coupling reactions, the compound’s aromatic ring can participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.

Molecular targets and pathways involved in these reactions include the activation of the aromatic ring, stabilization of intermediates, and formation of new functional groups through various catalytic cycles.

Comparison with Similar Compounds

Structural and Electronic Properties

The tert-butoxy methyl group distinguishes this compound from related chlorobenzene derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-[(Tert-butoxy)methyl]-4-chlorobenzene C₁₁H₁₅ClO₂ –Cl, –CH₂–O–C(CH₃)₃ 214.69 Enhanced solubility in organic solvents; steric hindrance from tert-butyl .
1-Chloro-4-(tert-butoxy)benzene C₁₀H₁₃ClO –Cl, –O–C(CH₃)₃ 200.66 Direct tert-butoxy attachment; reduced solubility vs. methyl-linked analog .
4-(tert-Butyl)benzyl chloride C₁₁H₁₅Cl –Cl, –CH₂–C(CH₃)₃ 182.69 High reactivity (benzyl chloride); steric effects from tert-butyl .
1-[(Ammoniooxy)methyl]-4-chlorobenzene chloride (PCB-HA) C₇H₇Cl₂NO –Cl, –CH₂–O–NH₃⁺Cl⁻ 216.05 Charged substituent; polar solubility; potential biological activity .
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) C₁₂H₁₀ClNO₃ Oxazole ring with –Cl and –COOCH₃ 251.67 Conformational flexibility; vibrational modes influenced by substituents .

Reactivity and Stability

  • Steric Effects : The tert-butoxy methyl group in this compound introduces significant steric hindrance compared to analogs like 1-chloro-4-(tert-butoxy)benzene. This bulkiness may reduce reactivity in electrophilic substitution reactions but enhance stability in harsh conditions .
  • Electronic Effects: The ether oxygen in the tert-butoxy methyl group donates electrons via resonance, deactivating the benzene ring less than electron-withdrawing groups (e.g., –NO₂). This contrasts with 4-(tert-butyl)benzyl chloride, where the tert-butyl group exerts purely inductive effects .
  • Conformational Behavior : Studies on MCPOC reveal that substituent orientation (e.g., ester vs. tert-butoxy groups) significantly impacts conformational energy barriers. For this compound, the flexible methyl spacer may allow for multiple low-energy conformers, similar to MCPOC’s ester group dynamics .

Spectroscopic and Conformational Insights

  • Vibrational Spectra : MCPOC’s infrared (IR) and Raman studies highlight how substituents like methyl esters and chlorine influence vibrational modes (e.g., C–Cl stretches at ~700 cm⁻¹). For this compound, similar C–O–C and C–Cl vibrations are expected, with tert-butyl group motions appearing in the 1200–1300 cm⁻¹ range .
  • Matrix Isolation Studies : In cryogenic matrices, MCPOC’s conformational stability shifts due to environmental polarity. Analogously, the tert-butoxy methyl group’s polarity may stabilize specific conformers in polar solvents or matrices .

Q & A

Q. What are the standard synthetic routes for 1-[(tert-butoxy)methyl]-4-chlorobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation using tert-butyl alcohol and a chlorinated benzyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

  • Temperature: Controlled between 0–25°C to minimize side reactions.
  • Solvent: Dichloromethane or toluene for optimal solubility.
  • Catalyst Loading: 10–15 mol% AlCl₃ maximizes yield (~70–85%) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity (GC analysis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Peaks at δ 1.3 ppm (tert-butyl CH₃) and δ 4.5–4.7 ppm (CH₂O) confirm the ether linkage .
  • ¹³C NMR: Signals at 70–75 ppm (C-O) and 125–135 ppm (aromatic C-Cl) validate the structure .
    • GC-MS: Retention time and molecular ion peak (m/z 212.7 [M⁺]) ensure purity and identity .

Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The bulky tert-butoxy group enhances hydrolytic stability compared to smaller alkoxy substituents. Experimental studies show:

  • Acidic Conditions (pH < 3): Minimal degradation over 24 hours.
  • Basic Conditions (pH > 10): Gradual cleavage of the ether bond after 12 hours . Stability is assessed via HPLC monitoring, with degradation products identified as 4-chlorobenzyl alcohol and tert-butanol .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution?

Methodological Answer: The chlorobenzene moiety undergoes SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NaNH₂ in DMF at 120°C). Computational studies (DFT) suggest:

  • Activation Energy: 85–90 kJ/mol for meta-substitution due to steric hindrance from the tert-butoxy group.
  • Regioselectivity: Para-substitution is favored over ortho by a 3:1 ratio . Experimental validation uses isotopic labeling (¹⁸O) to track oxygen migration .

Q. How can this compound serve as a precursor in drug synthesis, and what challenges arise in scaling reactions?

Methodological Answer: The tert-butoxy group acts as a protecting group for hydroxyl functionalities in drug intermediates. For example:

  • Antiviral Agents: Used in synthesizing protease inhibitors via Suzuki-Miyaura cross-coupling . Challenges in Scaling:
  • Catalyst Deactivation: Lewis acids (AlCl₃) form gels in polar solvents at >100 g scale.
  • Workarounds: Switch to FeCl₃ or flow chemistry for improved scalability .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: DFT and Molecular Dynamics (MD) simulations model interactions with palladium catalysts:

  • Binding Energy: -15.2 kcal/mol for Pd(0) complexes, favoring oxidative addition.
  • Steric Maps: Highlight hindered rotation of the tert-butyl group, reducing catalytic turnover by 20% . Experimental validation via kinetic isotope effects (KIE) aligns with computational predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels (95% vs. 98%): How should researchers validate claims?

Methodological Answer:

  • Analytical Cross-Check: Combine GC (for volatile impurities) with LC-MS (non-volatile byproducts) .
  • Source Comparison: Commercial batches (≥95% GC) may lack HPLC validation, while lab-synthesized batches achieve higher purity via recrystallization .

Q. Conflicting reports on tert-butoxy group stability: Are degradation pathways solvent-dependent?

Methodological Answer: Stability varies with solvent polarity:

SolventHalf-life (pH 7)Degradation Product
Hexane>48 hoursNone
Ethanol12 hours4-Chlorobenzyl alcohol
DMSO6 hoursSulfoxide adducts

Applications in Materials Science

Q. How does this compound enhance the dielectric properties of polymers?

Methodological Answer: Incorporated into polyimide matrices, the tert-butoxy group reduces dielectric constant (k) from 3.2 to 2.6 by introducing nano-voids. Characterization via:

  • SAXS: Confirms void distribution (5–10 nm).
  • TGA: Thermal stability up to 300°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.